molecular formula C7H3Cl2F3 B1413344 2,6-Dichloro-4-fluorobenzodifluoride CAS No. 1806349-77-8

2,6-Dichloro-4-fluorobenzodifluoride

Cat. No. B1413344
CAS RN: 1806349-77-8
M. Wt: 215 g/mol
InChI Key: GDUSUQRCKRSYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-fluorobenzodifluoride is an organic compound used in a variety of scientific research applications. It is a halogenated aromatic compound containing two chlorine atoms and one fluorine atom in a benzene ring. This compound is known for its high solubility and stability in water, making it an ideal choice for various scientific experiments. It is also used as a catalyst in industrial processes and as an intermediate in the production of polymers and pharmaceuticals.

Scientific Research Applications

Oxidation and Synthesis Applications

  • 2,6-Difluoroaniline, closely related to 2,6-dichloro-4-fluorobenzodifluoride, is oxidized to form nitroso-compounds, which are useful in various chemical syntheses (Nunno, Florio, & Todesco, 1970).
  • In another synthesis process, 2,6-dichlorofluorobenzene is used to create 2,3,4-Trifluoronitrobenzene, indicating its role in producing fluorinated aromatic compounds (Huang Chong-pao, 2004).

Chemical Reaction Behavior

  • The ortho effect of chloro substituents in 2,6-dichlorobenzoyl chloride, which is structurally similar to this compound, affects its solvolysis behavior. This can be contrasted with the behavior of 2,6-difluorobenzoyl chloride, showing how substituents influence chemical reactions (Park & Kevill, 2012).

Material Synthesis

  • This compound is used in the synthesis of insecticides, demonstrating its role in producing agriculturally important chemicals. For instance, it's used to synthesize 2,6-difluoroaniline material for high-efficiency insecticides (Xiong Guo-lan, 2008).
  • It is also involved in the synthesis of Teflubenzuron, an insecticide, highlighting its use in creating environmentally relevant substances (Feng Shi-long, 2006).

Molecular Studies

  • Proton and fluorine magnetic resonance studies of benzoyl fluoride derivatives, including those related to this compound, provide insights into molecular interactions and structure (Schaefer, Marat, Chum, & Janzen, 1977).

Environmental and Agronomic Implications

  • The study of fluorobenzoate tracers, related to this compound, in surface soils helps understand water movement in porous media, which has significant environmental and agricultural implications (Jaynes, 1994).

properties

IUPAC Name

1,3-dichloro-2-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUSUQRCKRSYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228137
Record name Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806349-77-8
Record name Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806349-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-fluorobenzodifluoride
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-fluorobenzodifluoride
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-fluorobenzodifluoride
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-fluorobenzodifluoride
Reactant of Route 5
2,6-Dichloro-4-fluorobenzodifluoride
Reactant of Route 6
2,6-Dichloro-4-fluorobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.